![molecular formula C17H18ClN3 B138931 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 157286-81-2](/img/structure/B138931.png)
4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates and is the scaffold for many commercially available drugs .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular formula of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is C17H18ClN3 . Its average mass is 299.798 Da and its monoisotopic mass is 299.118927 Da .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the manufacture of Tofacitinib citrate . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Scientific Research Applications
Pharmaceutical Intermediate
This compound is an important pharmaceutical intermediate widely used in the synthesis of many pharmaceutical intermediates globally. It serves as a scaffold for various commercially available drugs .
Kinase Inhibitors Synthesis
Due to its unique structure, it plays a crucial role in synthesizing kinase inhibitors, which are vital therapeutic agents used in treating diverse diseases, including cancer .
Tofacitinib Citrate Manufacture
It is used in manufacturing Tofacitinib citrate, a medication used to treat rheumatoid arthritis .
Improved Synthesis Procedures
An improved seven-step synthesis from dimethyl malonate with a 31% overall yield has been described, making it operationally simple and practical for synthesizing this compound as a building block .
Anticancer Research
There is ongoing research into its application in anticancer treatments, including design, synthesis, and molecular docking studies .
Future Directions
The discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity . Overall, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs including compounds 1, 8, and 11 have been identified as promising antiviral agents against flaviviruses ZIKV and dengue virus (DENV) . These compounds represent new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens .
properties
IUPAC Name |
4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c1-9-6-10(2)15(11(3)7-9)21-8-12(4)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDYVRQHDEHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C(C3=C2N=C(N=C3Cl)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444851 | |
Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
157286-81-2 | |
Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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